3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime
Description
Properties
IUPAC Name |
(E)-N-methoxy-1-[3-nitro-4-(2,4,5-trichlorophenoxy)phenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c1-22-18-7-8-2-3-13(12(4-8)19(20)21)23-14-6-10(16)9(15)5-11(14)17/h2-7H,1H3/b18-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLBELPPNREUEW-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime typically involves multiple steps, starting with the nitration of 2,4,5-trichlorophenol to introduce the nitro group. This is followed by the formation of the benzenecarbaldehyde moiety and subsequent reaction with O-methyloxime to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Nucleophilic aromatic substitution reactions often require strong bases and elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the aldehyde group produces a carboxylic acid .
Scientific Research Applications
3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aldehyde moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound’s 2,4,5-trichlorophenoxy substituent distinguishes it from analogs such as:
- 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS 477852-04-3): Replaces the trichlorophenoxy group with a methylphenyl sulfanyl moiety.
- 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime (CAS 303996-11-4): Features a trifluoromethyl-substituted benzyl sulfanyl group. The -CF₃ group enhances electron-withdrawing properties, which may increase electrophilicity at the benzenecarbaldehyde core compared to the trichlorophenoxy variant .
Table 1: Substituent Comparison
| Compound (CAS) | Substituent at 4-Position | Electronic Effect |
|---|---|---|
| Target Compound | 2,4,5-Trichlorophenoxy | Strong electron-withdrawing |
| 477852-04-3 | 4-Methylphenyl sulfanyl | Mild electron-donating |
| 303996-11-4 | 3-(Trifluoromethyl)benzyl sulfanyl | Strong electron-withdrawing |
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is expected to exceed 350 g/mol (based on trichlorophenoxy substitution), whereas analogs like 477852-04-3 (302.35 g/mol) and 303996-11-4 (370.3 g/mol) show variability depending on substituent bulk .
- Purity and Stability : Industrial-grade analogs (e.g., 303996-11-4) are reported with ≥95% purity, suggesting that the target compound may require similar rigorous purification protocols for synthetic applications .
Biological Activity
3-Nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to nitrophenyl derivatives and chlorophenoxy herbicides, which have been studied for their interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a nitro group, a trichlorophenoxy moiety, and an oxime functional group which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its effects on cellular processes and potential toxicity. The following sections detail its interactions with various biological systems.
1. Antimicrobial Activity
Research has indicated that nitro compounds can exhibit antimicrobial properties. The mode of action often involves the disruption of cellular processes through the formation of reactive intermediates. In a study assessing the minimum inhibitory concentration (MIC) against various bacteria, similar nitro derivatives showed significant activity against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 2-Chloro-3,5-dinitrothiophene | 0.5 | E. coli |
| 2-Bromo-3,5-dinitrothiophene | 0.8 | M. luteus |
2. Cytotoxicity
The cytotoxic effects of chlorinated phenoxy compounds are well-documented. For instance, studies have shown that compounds like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) exhibit significant cytotoxicity in mammalian cell lines . The potential cytotoxicity of this compound may be attributed to similar mechanisms involving oxidative stress and apoptosis induction.
The mechanisms through which this compound exerts its biological effects may involve:
- Nucleophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
- Formation of Meisenheimer Complexes : This process may lead to the inactivation of enzymes or disruption of metabolic pathways .
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Study on Nitrothiophenes : A comprehensive study evaluated the antimicrobial properties of various nitrothiophene derivatives. The results indicated that structural modifications significantly influenced their activity against pathogens like E. coli and A. niger .
- Chlorophenoxy Herbicides : Research on chlorophenoxy herbicides has demonstrated their potential endocrine-disrupting properties and cytotoxic effects in animal models. These findings suggest caution in the use of similar compounds in agricultural and pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
